![molecular formula C15H19ClN2O2 B4758454 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4758454.png)
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
Overview
Description
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane, also known as CDM8, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CDM8 has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in several studies.
Mechanism of Action
The mechanism of action of 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been investigated in several studies. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has also been reported to inhibit bacterial and fungal growth by disrupting the cell membrane and inhibiting the synthesis of nucleic acids and proteins. In addition, 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been shown to reduce oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. These findings suggest that 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane exerts its therapeutic effects through multiple mechanisms of action.
Biochemical and Physiological Effects
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells, inhibit tumor growth, and reduce the expression of pro-inflammatory cytokines. 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has also been shown to inhibit bacterial and fungal growth, reduce oxidative stress, and improve cognitive function in animal models. Furthermore, 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been reported to have low toxicity and high selectivity for cancer cells and pathogenic microorganisms, suggesting that it may have fewer side effects than conventional chemotherapy and antibiotics.
Advantages and Limitations for Lab Experiments
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has several advantages for lab experiments, including its low toxicity, high selectivity, and multiple mechanisms of action. It can be synthesized using simple and efficient methods, and its purity and yield can be optimized by varying the reaction conditions. However, 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has some limitations for lab experiments, including its limited solubility in aqueous solutions and its instability under certain conditions. These limitations can be overcome by using appropriate solvents and storage conditions and by optimizing the formulation of 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane for specific applications.
Future Directions
For research and development include clinical trials, targeted delivery, and pharmacological optimization. 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has the potential to become a valuable therapeutic agent in the future.
Scientific Research Applications
4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been investigated for its potential therapeutic applications in several studies. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo. 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has also been reported to have antimicrobial activity against several pathogenic bacteria and fungi. Furthermore, 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These findings suggest that 4-(3-chlorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has potential as a therapeutic agent for cancer, infectious diseases, and neurodegenerative disorders.
properties
IUPAC Name |
(3-chlorophenyl)-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-17-7-5-15(6-8-17)18(9-10-20-15)14(19)12-3-2-4-13(16)11-12/h2-4,11H,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMCBTDAHOLTCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N(CCO2)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(8-methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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